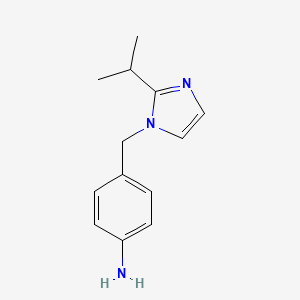

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

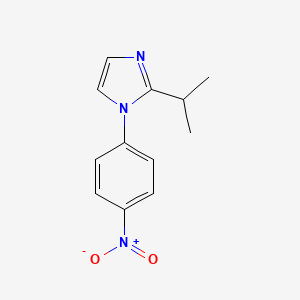

The compound “4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine” is a derivative of imidazole, which is a heterocyclic compound. The imidazole ring is attached to a phenyl group via a methylene (-CH2-) bridge. The imidazole ring also has an isopropyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring attached to a phenyl ring via a methylene bridge. The imidazole ring would also have an isopropyl group attached to it .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and phenyl groups. The imidazole ring is a part of many biologically important compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the imidazole and phenyl groups. Imidazole derivatives are generally polar and can participate in hydrogen bonding .Scientific Research Applications

Organic Synthesis and Chemical Properties

- One-pot Synthesis of Antiinflammatory Agents : A study described a one-pot synthesis of a compound with a similar structure, highlighting its potential as a nonacidic antiinflammatory and analgesic agent. This synthesis pathway could be relevant for creating derivatives of 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine for pharmacological research (Odasso & Toja, 1983).

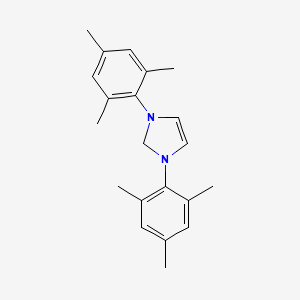

- Imidazole Derivatives as Fungal Toxins : Another study focused on the synthesis of imidazole compounds, including 1-Dehydroabietyl-4,5-diphenyl-1H-imidazole, potentially offering a pathway to explore the fungicidal properties of related compounds (Jiang et al., 2007).

Pharmacokinetics and Drug Development

- Pharmacokinetic Studies : Labelled compounds similar to 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine have been used in pharmacokinetic and metabolism studies, indicating the importance of such compounds in understanding drug distribution and metabolism (Odasso & Toja, 1983).

Materials Science and Engineering

- Organic Light Emitting Devices (OLEDs) : Research into phenylamine phenanthroimidazole-based compounds, which share a structural similarity to 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine, has led to the development of efficient fluorescent OLEDs. These findings underscore the potential of such compounds in enhancing device performance and efficiency (Jayabharathi et al., 2020).

TAAR1 Receptor Agonism

- Selective TAAR1 Agonism : A study identified imidazole compounds as potent and selective partial and full agonists of the TAAR1 receptor, useful for treating disorders like schizophrenia. The research highlights the therapeutic potential of structurally related compounds in neuropsychiatric disease management (Galley et al., 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[(2-propan-2-ylimidazol-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10(2)13-15-7-8-16(13)9-11-3-5-12(14)6-4-11/h3-8,10H,9,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBAXMHGHXDYJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415457 |

Source

|

| Record name | 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine | |

CAS RN |

893766-33-1 |

Source

|

| Record name | 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)

![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)